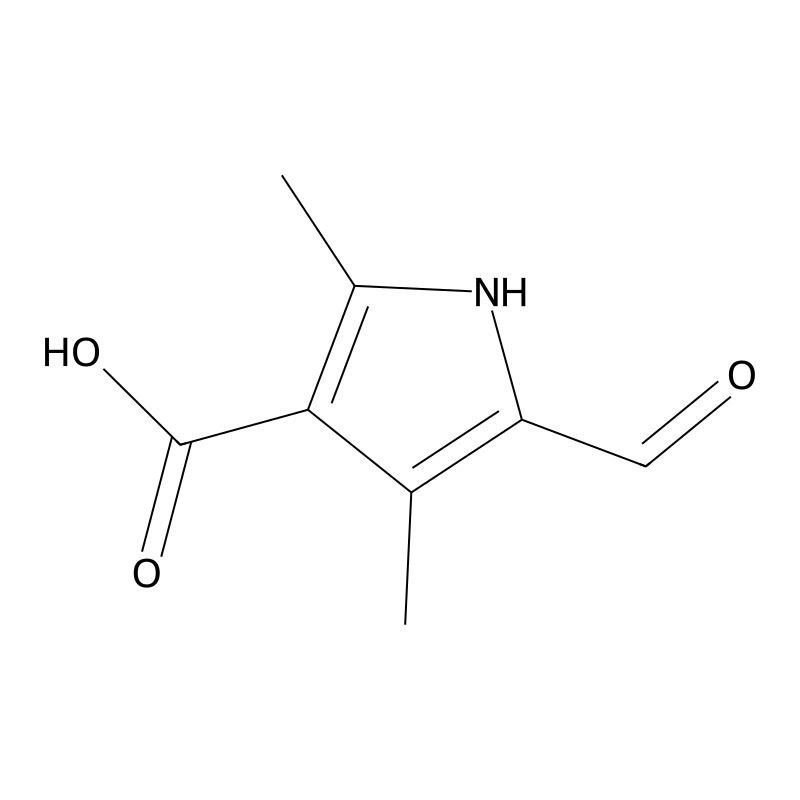

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic Acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- Precursor for Heterocyclic Compounds: The pyrrole ring structure present in 5-FDMCA makes it a valuable building block for synthesizing various heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. These compounds possess diverse applications in pharmaceuticals, agrochemicals, and materials science [].

- Functional Group Manipulation: The presence of the formyl (CHO) and carboxylic acid (COOH) functional groups allows for further chemical modifications through various reactions, such as condensation, reduction, and oxidation. This versatility enables the development of new molecules with desired properties [].

Medicinal Chemistry:

- Drug Discovery and Development: The pyrrole ring is a common scaffold found in numerous bioactive molecules with diverse therapeutic effects []. 5-FDMCA could serve as a starting material for the synthesis of novel drug candidates, particularly targeting diseases associated with specific protein interactions or signaling pathways.

- Probe Molecules: The unique structure of 5-FDMCA could be beneficial in designing probe molecules for studying biological processes or identifying new drug targets. By attaching specific functional groups, researchers can tailor the molecule to interact with specific enzymes, receptors, or other biomolecules [].

Material Science:

- Organic Electronics: Due to the presence of conjugated double bonds within its structure, 5-FDMCA has the potential to be explored in the development of organic electronic materials. These materials exhibit unique electrical and optical properties, paving the way for applications in organic solar cells, light-emitting diodes, and other electronic devices [].

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is a pyrrole derivative characterized by its molecular formula and a molecular weight of approximately 167.16 g/mol. It features a formyl group at the 5-position and carboxylic acid functionality at the 3-position of the pyrrole ring. This compound is slightly soluble in water and is typically used as an important raw material and intermediate in various organic synthesis processes, particularly in pharmaceuticals, agrochemicals, and dyestuffs .

The chemical reactivity of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid is primarily attributed to its functional groups. It can undergo:

- Condensation Reactions: The aldehyde group can react with amines to form imines.

- Reduction Reactions: The formyl group can be reduced to an alcohol or further reduced to a methylene group.

- Decarboxylation: Under certain conditions, the carboxylic acid moiety may undergo decarboxylation.

These reactions make it a versatile intermediate for synthesizing more complex organic molecules.

Research indicates that 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid exhibits biological activities relevant to medicinal chemistry. It has been studied for its potential as a kinase inhibitor, which may have implications in cancer treatment . Additionally, its derivatives might possess anti-inflammatory and antimicrobial properties, although further studies are needed to confirm these effects.

Several synthesis methods for 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid have been documented:

- Pyrrole Formation: Starting from suitable precursors like 2,4-dimethylpyrrole, the compound can be synthesized through formylation reactions using reagents such as formic acid or aldehydes under acidic conditions.

- Carboxylation: The introduction of the carboxylic acid group can be achieved through oxidation of the corresponding alcohol or direct carboxylation methods.

- Multi-step Synthetic Routes: A combination of condensation and cyclization reactions can also yield this compound from simpler starting materials.

The primary applications of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid include:

- Organic Synthesis: As an intermediate in the production of various organic compounds.

- Pharmaceuticals: Utilized in drug development due to its potential biological activities.

- Agrochemicals: Employed in designing new pesticides or herbicides.

- Dyes and Pigments: Acts as a precursor for synthetic dyes.

Interaction studies involving 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid have focused on its binding affinity with various biological targets, particularly kinases. The compound's structure allows it to interact with specific enzyme sites, potentially modulating their activity. Such studies are crucial for understanding its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. Here are some notable examples:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate | C10H13NO3 | Contains an ethyl ester instead of a carboxylic acid group. |

| 2,4-Dimethylpyrrole | C7H9N | Lacks the formyl and carboxylic groups; simpler structure. |

| 5-Acetyl-2,4-dimethylpyrrole | C9H11NO | Contains an acetyl group instead of a formyl group; different reactivity profile. |

These compounds highlight the uniqueness of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid due to its specific functional groups that confer distinct chemical properties and biological activities.

5-Formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid represents a significant intermediate in pharmaceutical synthesis, particularly in the production of anticancer drugs such as sunitinib [1]. The development of efficient synthetic routes for this compound has been the focus of considerable research, with approaches ranging from traditional batch methods to advanced continuous flow processes [1] [2]. This article examines the various synthetic methodologies and optimization strategies employed in the preparation of this important pyrrole derivative.

Traditional Batch Synthesis Approaches

Conventional batch synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid typically involves multiple sequential steps, with isolation and purification of intermediates at each stage [1]. These approaches, while well-established, often suffer from extended reaction times, variable yields, and significant waste generation [2] [3].

Stepwise Condensation Reactions from Pyrrole Precursors

The synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid commonly begins with the formation of the pyrrole core structure through condensation reactions [4]. The Hantzsch pyrrole synthesis represents one of the fundamental approaches, involving the reaction of β-ketoesters with ammonia (or primary amines) and α-haloketones to yield substituted pyrroles [5] [6].

The mechanism of the Hantzsch pyrrole synthesis proceeds through several key steps:

- The amine attacks the β carbon of the β-ketoester, eventually forming an enamine intermediate [5]

- The enamine then attacks either the carbonyl carbon or the α-carbon of the α-haloketone [6]

- Following the loss of water, an imine intermediate is formed [5]

- Intramolecular nucleophilic attack creates a 5-membered ring structure [5] [6]

- Elimination of hydrogen and rearrangement of pi-bonds in the ring yields the final pyrrole product [5]

An alternative approach utilizes the Knorr pyrrole synthesis, which involves the reaction of an α-amino-ketone with a compound containing an electron-withdrawing group (typically an ester) adjacent to a carbonyl group [7]. This method requires zinc and acetic acid as catalysts and can proceed at room temperature [7]. Due to the tendency of α-aminoketones to self-condense, they must be prepared in situ, usually from the relevant oxime via the Neber rearrangement [7] [8].

The traditional batch synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid typically follows a 5-step sequence, as outlined in Table 1 [1] [9].

Table 1: Traditional Batch Synthesis Steps for 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid

| Step | Reaction | Typical Conditions | Yield (%) |

|---|---|---|---|

| 1 | Formation of pyrrole core structure | Hantzsch or Knorr synthesis | 60-75 |

| 2 | Esterification | Acid catalysis, alcohol | 80-90 |

| 3 | Decarboxylation of pyrrole-2-carboxylic acid | Heat, solvent-free or high-boiling solvent | 70-85 |

| 4 | Formylation at C-5 position | Vilsmeier-Haack conditions | 75-95 |

| 5 | Hydrolysis of ester to carboxylic acid | Aqueous base, followed by acidification | 90-95 |

The overall yield of this multistep process typically ranges from 30-50%, with significant variations depending on reaction conditions and purification methods employed [1] [9].

Formylation and Carboxylic Acid Functionalization Techniques

The introduction of the formyl group at the C-5 position of the pyrrole ring represents a critical step in the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid [9] [10]. The Vilsmeier-Haack formylation is the most commonly employed method, utilizing a combination of dimethylformamide and phosphorus oxychloride to generate an iminium salt intermediate that reacts with the electron-rich pyrrole ring [10] [11].

A detailed procedure for the formylation of 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester involves:

- Cooling dimethylformamide and dichloromethane in an ice bath to 4°C [12]

- Adding phosphorus oxychloride with stirring [12]

- Slowly adding solid 2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester in aliquots [12]

- Heating the mixture to reflux for one hour, followed by cooling to 10°C [12]

- Rapidly adding ice water with vigorous stirring, followed by hydrochloric acid [12]

- Adjusting the pH to 12-13 with potassium hydroxide [12]

- Collecting the solid product by filtration and washing with water [12]

This procedure typically yields 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester in nearly quantitative yield (95-100%) [12].

The carboxylic acid functionality is typically introduced through hydrolysis of the corresponding ester [2] [9]. A representative procedure involves:

- Adding 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid ethyl ester to a solution of potassium hydroxide in methanol and water [2]

- Refluxing the mixture for 3 hours [2] [9]

- Cooling to room temperature and acidifying with hydrochloric acid to pH 3 [9]

- Collecting the solid by filtration, washing with water, and drying in a vacuum oven [9]

This hydrolysis step typically proceeds with yields of 90-95% [2] [9].

Alternative formylation techniques have been explored, including the use of sterically crowded amides to achieve selective C-3 formylation of pyrroles [11]. The regioselectivity of formylation can be influenced by both steric features of the substrates and the reagents employed [11].

Continuous Flow Synthesis Advancements

Recent years have witnessed significant advancements in the application of continuous flow technology to the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid [1] [13]. This approach offers numerous advantages over traditional batch methods, including improved heat and mass transfer, enhanced safety profiles, reduced reaction times, and increased yields [1] [3].

Microreactor-Based Process Intensification

Microreactor technology has emerged as a powerful tool for process intensification in the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid [1] [13]. The translation of the traditional 5-step batch synthesis into optimized continuous flow processes has demonstrated superior performance in terms of reaction yields, selectivity, and significantly shorter reaction times [1] [13].

The continuous flow synthesis of pyrrole derivatives utilizing microreactors has been extensively studied, with optimization efforts focusing on channel dimensions, flow rates, residence times, and temperature profiles [14] [15]. In one notable study, a flow chemistry method for pyrrole synthesis was optimized in microreactors with volumes ranging from 0.13 to 7 μL, achieving yields approaching 100% [14] [15]. This method was subsequently scaled up using a 9.6-mL internal volume, glass, microstructured flow reactor, enabling production of a pyrrole derivative at a rate of 55.8 g per hour [14] [15].

For the specific synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, microreactor-based process intensification has demonstrated remarkable improvements over batch processes [1] [13]. The continuous flow synthesis of the four intermediates leading to the target compound showed excellent enhancements in reaction yields and selectivity, along with dramatically reduced reaction times [1] [13].

A particularly innovative approach involves the one-step continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates, amines, and 2-bromoketones [3] [16]. This method utilizes the hydrogen bromide generated as a by-product in the Hantzsch reaction to hydrolyze the tert-butyl esters in situ, providing the corresponding acids in a single microreactor [3] [16]. This protocol has been successfully applied to the multistep synthesis of pyrrole-3-carboxamides in a single continuous process [3] [17].

The advantages of microreactor-based process intensification for the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid include:

- Enhanced heat transfer, allowing for precise temperature control of exothermic reactions [1] [18]

- Improved mixing efficiency, resulting in more uniform reaction conditions [14] [15]

- Reduced reaction times, from hours in batch to minutes or seconds in flow [1] [13]

- Increased yields and selectivity due to more controlled reaction environments [1] [3]

- Safer handling of hazardous reagents and intermediates [1] [18]

Residence Time Distribution Optimization

The optimization of residence time distribution represents a critical aspect of continuous flow synthesis development for 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid [1] [19]. Residence time distribution (RTD) characterization is essential for describing the entire reaction process in continuously driven reactors, as it directly impacts conversion, selectivity, and product quality [19].

Studies on residence time distribution in microreactors have employed various techniques, including fluorescence microscopy to observe the broadening of sample pulses [19]. The actual residence time distribution can be calculated through deconvolution of temporal concentration distributions at input and output locations using fast Fourier transformations [19].

Research has shown that the residence time distribution in packed bed microreactors differs from conventional macroscopic packed bed reactors due to the relatively large boundary layer with high porosity at the channel walls compared to the overall reaction volume [19]. A narrower residence time distribution, which is generally desirable for improved selectivity and yield, can be achieved by increasing gas flow rate in segmented gas/liquid flow systems [19].

For the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, residence time optimization studies have focused on:

- Determining the minimum residence time required for complete conversion at each synthetic step [1] [13]

- Evaluating the impact of residence time on selectivity, particularly for the formylation step [1] [13]

- Assessing the influence of flow rate on mixing efficiency and heat transfer [1] [19]

- Investigating the relationship between residence time and product purity [1] [13]

These optimization efforts have led to significant reductions in overall process time, with the continuous flow synthesis completing in a fraction of the time required for the traditional batch approach [1] [13].

Green Chemistry Considerations in Synthetic Design

The application of green chemistry principles to the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has gained increasing attention, driven by environmental concerns and economic considerations [1] [20]. These approaches aim to develop more sustainable synthetic routes by minimizing waste generation, reducing energy consumption, and employing safer reagents and solvents [20] [21].

Solvent Selection and Waste Minimization

Solvent selection plays a crucial role in the green chemistry approach to synthesizing 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid [20] [21]. Traditional methods often employ hazardous solvents such as dichloromethane, dimethylformamide, and glacial acetic acid, which pose environmental and health concerns [22] [21].

Recent advances in solvent selection for pyrrole synthesis include:

- The use of low melting deep eutectic mixtures, such as N,N'-dimethylurea and L-(+)-tartaric acid, which act as dual catalyst/solvent systems [23]

- Development of solvent-free conditions for certain steps, particularly the decarboxylation process [1] [21]

- Exploration of water as a reaction medium for selected transformations [22] [20]

- Implementation of recyclable solvent systems to minimize waste generation [20] [23]

A particularly noteworthy approach involves the use of a low melting mixture of N,N'-dimethylurea and L-(+)-tartaric acid for the Paal-Knorr condensation reaction in pyrrole synthesis [23]. This methodology is simple, rapid, environmentally friendly, and high-yielding, achieving impressive results under operationally simple reaction conditions without involving hazardous catalysts or unsafe volatile organic solvents [23].

Waste minimization strategies in the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid include:

- Integration of multiple steps in one-pot processes to eliminate isolation and purification of intermediates [3] [17]

- Development of continuous flow methods that reduce solvent consumption and waste generation [1] [3]

- Implementation of solvent-free grinding techniques for certain transformations, such as the Paal-Knorr pyrrole synthesis [21]

- Utilization of reaction by-products as reagents for subsequent steps, as demonstrated in the use of hydrogen bromide generated during the Hantzsch reaction for in situ ester hydrolysis [3] [16]

These approaches align with the principles of green chemistry by reducing the environmental impact of the synthetic process while often improving efficiency and economic viability [20] [21].

Catalytic System Development

The development of efficient catalytic systems represents a key aspect of green chemistry approaches to the synthesis of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid [20] [24]. Catalysts can significantly enhance reaction rates, improve selectivity, and enable milder reaction conditions, thereby reducing energy consumption and waste generation [20] [24].

Recent advances in catalytic systems for pyrrole synthesis include:

- The use of smectite clays as green and reusable heterogeneous Lewis acid catalysts for the Paal-Knorr pyrrole synthesis [21]

- Development of iron-based catalysts for cascade synthesis of pyrroles from nitroarenes [25] [26]

- Exploration of cerium(IV) ammonium nitrate and silver nitrate for mechanochemical Hantzsch pyrrole synthesis [5] [6]

- Implementation of calcium nitrate tetrahydrate as a mild Lewis acid catalyst for the Clauson-Kaas reaction [27]

The advantages of these catalytic systems include:

- Reduced reaction times and energy consumption [20] [26]

- Improved selectivity and yields [21] [26]

- Milder reaction conditions, eliminating the need for harsh reagents [20] [24]

- Potential for catalyst recovery and reuse, minimizing waste generation [21] [23]

- Enhanced functional group tolerance, enabling more direct synthetic routes [26]

The development of these catalytic systems represents a significant advancement in the green chemistry approach to pyrrole synthesis, offering more sustainable routes to 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid and related compounds [20] [24] [26].

Thermal Stability Characteristics

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid demonstrates considerable thermal stability with a melting point of 283°C [1] [2]. The compound exhibits a decomposition temperature exceeding 286°C [3], indicating robust thermal behavior suitable for various synthetic applications. The predicted boiling point of 374.9 ± 42.0°C at 760 mmHg [1] [2] suggests that the compound can withstand moderate heating conditions without significant degradation.

Thermal Decomposition Mechanisms

Research on pyrrole derivatives reveals that thermal decomposition typically follows several mechanistic pathways [4]. For carboxylic acid-containing pyrroles, the primary decomposition routes involve:

- Decarboxylation reactions: Loss of carbon dioxide from the carboxylic acid functional group, which generally occurs at temperatures between 500-700 K for carboxylic acids on metal surfaces [5]

- Formyl group decomposition: The aldehyde functionality can undergo oxidation or reduction reactions at elevated temperatures

- Pyrrole ring degradation: At very high temperatures, the pyrrole ring itself may undergo decomposition through hydrogen cyanide elimination and subsequent fragmentation [6]

Thermodynamic Properties Summary

| Property | Value | Reference |

|---|---|---|

| Melting Point | 283°C | Multiple sources [1] [2] |

| Boiling Point (predicted) | 374.9 ± 42.0°C | Predicted value [1] |

| Decomposition Temperature | >286°C | Safety data sheet [3] |

| Flash Point | 180.5 ± 27.9°C | Predicted value [1] |

| Density (predicted) | 1.342 ± 0.06 g/cm³ | Predicted value [1] |

| Vapor Pressure (25°C) | 0.0 ± 0.9 mmHg | Predicted value [1] |

Solubility Behavior in Organic and Aqueous Media

Aqueous Solubility Profile

5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid exhibits limited water solubility, being classified as "slightly soluble in water" [2] [7] [8]. This reduced aqueous solubility is attributed to the hydrophobic nature of the dimethyl-substituted pyrrole ring system, which counteracts the hydrophilic carboxylic acid functionality [9].

Organic Solvent Compatibility

The compound shows enhanced solubility in organic solvents, particularly polar aprotic and protic systems:

- Dimethyl sulfoxide (DMSO): Slightly soluble [2] [7]

- Methanol: Slightly soluble, commonly used in synthesis procedures [2] [7]

- Aqueous base solutions: Slightly soluble with enhanced dissolution due to carboxylate formation [2] [7]

Related ethyl ester derivatives demonstrate good solubility in dichloromethane and ethanol [9], suggesting that derivatization can significantly improve organic phase compatibility.

Solubility Enhancement Factors

The compound's solubility can be influenced by:

- pH conditions: Basic environments enhance solubility through carboxylate salt formation

- Temperature: Higher temperatures generally improve dissolution rates

- Cosolvent systems: Mixed aqueous-organic systems may provide optimal solubility profiles

| Solvent/Medium | Solubility | Notes |

|---|---|---|

| Water | Slightly soluble | Limited due to hydrophobic pyrrole ring [7] [8] |

| Aqueous Base | Slightly soluble | Enhanced in basic conditions [2] |

| DMSO | Slightly soluble | Organic polar solvent [2] |

| Methanol | Slightly soluble | Organic polar solvent [2] |

| Dichloromethane | Soluble (for ester analog) | Good solubility for related ester [9] |

| Ethanol | Soluble (for ester analog) | Good solubility for related ester [9] |

Acid-Base Equilibria and pKa Determination

Predicted Acid Dissociation Constants

Computational predictions indicate that 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid has a predicted pKa value of 5.56 ± 0.50 [2] [7] for the carboxylic acid functionality. This value falls within the expected range for substituted aromatic carboxylic acids, which typically exhibit pKa values between 4-5 due to the electron-withdrawing effects of the aromatic system.

Electronic Effects on Acidity

The presence of the formyl group at the 5-position and methyl substituents at the 2- and 4-positions influences the acid strength through:

- Formyl group influence: The electron-withdrawing carbonyl functionality increases acidity relative to unsubstituted pyrrole carboxylic acids

- Methyl group effects: The electron-donating methyl substituents partially counteract the acidity enhancement

- Pyrrole ring conjugation: The aromatic pyrrole system provides additional stabilization to the conjugate base

Comparative Acid-Base Properties

The compound possesses two potentially ionizable protons:

- Carboxylic acid proton: pKa ≈ 5.56, readily ionizable under physiological conditions

- Pyrrole nitrogen proton: pKa ≈ 17 (typical for pyrroles), requiring strongly basic conditions for deprotonation

Partition Coefficient and Lipophilicity

The calculated LogP value of 1.52 [1] indicates moderate lipophilicity, balancing hydrophilic carboxylic acid character with lipophilic pyrrole ring properties. The topological polar surface area of 70.16 Ų [1] suggests reasonable membrane permeability characteristics.

| Parameter | Value | Description |

|---|---|---|

| Predicted pKa | 5.56 ± 0.50 | Predicted value for the carboxylic acid group [2] [7] |

| Carboxylic acid pKa | ~4-5 (typical) | Expected range for substituted carboxylic acids |

| Pyrrole NH pKa | ~17 (typical) | Expected value for pyrrole NH |

| LogP | 1.52 | Partition coefficient (octanol/water) [1] |

| Topological Polar Surface Area | 70.16 Ų | Polar surface area calculation [1] |

Solid-State Characterization

Polymorphism Screening

Current Crystallographic Knowledge

Limited crystallographic data exists for 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid itself. However, extensive structural studies have been conducted on the closely related ethyl ester derivative, which provides insights into the solid-state behavior of this compound class [10].

Structural Analysis of Related Compounds

Crystal structure analysis of ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate reveals that the molecule adopts an approximately planar conformation with root-mean-square deviation from planarity of 0.038 Å [10]. The crystal packing is stabilized by:

- Hydrogen bonding networks: N-H···O and weak C-H···O interactions consolidate the crystal structure [10]

- Intramolecular contacts: Short intramolecular C-H···O contacts contribute to molecular stability

- π-π stacking interactions: Aromatic pyrrole rings may participate in weak stacking arrangements

Polymorphic Potential

While specific polymorph screening studies have not been reported for 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid, several factors suggest potential for polymorphism:

- Conformational flexibility: The carboxylic acid and formyl groups can adopt different orientations

- Hydrogen bonding variability: Multiple hydrogen bonding patterns are possible through carboxylic acid dimers or chains

- Tautomeric considerations: Potential enol-keto tautomerism involving the formyl group could influence crystal packing

Hygroscopicity Assessment

Moisture Sensitivity Evaluation

Current literature provides limited specific data on the hygroscopic properties of 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid. However, storage recommendations consistently specify the need for dry conditions [2] [7] [11], suggesting some degree of moisture sensitivity.

Storage Stability Requirements

Recommended storage conditions include:

- Temperature control: Storage in cool conditions (room temperature or below)

- Moisture exclusion: Sealed containers in dry environments [2] [7]

- Light protection: Protection from direct light exposure

- Inert atmosphere: Storage under nitrogen or argon when possible [12]

Hygroscopicity Factors

The compound's hygroscopic behavior is influenced by:

- Carboxylic acid functionality: Can form hydrogen bonds with atmospheric moisture

- Crystal structure: Packing arrangements may create channels for water uptake

- Surface area: Particle size and morphology affect moisture exposure

Stability Monitoring

Quality control measures for moisture content include:

- Karl Fischer titration: Direct water content determination

- Thermogravimetric analysis: Weight loss assessment under controlled heating

- Infrared spectroscopy: Monitoring of O-H stretching bands indicative of water content

| Property | Value | Conditions |

|---|---|---|

| Physical Form | Solid | Room temperature [2] |

| Color | Yellow/Beige crystalline | Pure compound [2] |

| Crystal System | Not determined | Requires X-ray analysis |

| Storage Requirements | Cool, dry place, sealed | Away from oxidizing agents [2] [7] |

| Hygroscopicity Assessment | Not extensively studied | Limited moisture sensitivity data |

| Refractive Index | 1.625 | Predicted value [1] |

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 29 of 39 companies. For more detailed information, please visit ECHA C&L website;

Of the 5 notification(s) provided by 10 of 39 companies with hazard statement code(s):;

H302 (70%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (90%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (90%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (80%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant